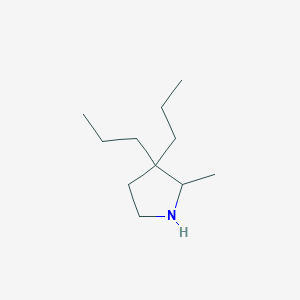
2-Methyl-3,3-dipropylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3,3-dipropylpyrrolidine is a nitrogen-containing heterocyclic compound It belongs to the class of pyrrolidines, which are five-membered rings containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,3-dipropylpyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylpyrrolidine with propyl halides in the presence of a base can yield this compound. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3,3-dipropylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3,3-dipropylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-3,3-dipropylpyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity. The pathways involved may include binding to the active site of enzymes or interacting with receptor sites on cell membranes, leading to changes in cellular signaling and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpyrrolidine: A simpler analog with one methyl group.
3,3-Dipropylpyrrolidine: A compound with two propyl groups but lacking the methyl group.
N-Methylpyrrolidine: A compound with a methyl group attached to the nitrogen atom.
Uniqueness
2-Methyl-3,3-dipropylpyrrolidine is unique due to the presence of both methyl and dipropyl groups on the pyrrolidine ring. This structural feature imparts distinct steric and electronic properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, which can be exploited in drug design and other scientific research areas.
Eigenschaften
Molekularformel |
C11H23N |
|---|---|
Molekulargewicht |
169.31 g/mol |
IUPAC-Name |
2-methyl-3,3-dipropylpyrrolidine |
InChI |
InChI=1S/C11H23N/c1-4-6-11(7-5-2)8-9-12-10(11)3/h10,12H,4-9H2,1-3H3 |
InChI-Schlüssel |
MNNLJBIROQTNJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CCNC1C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


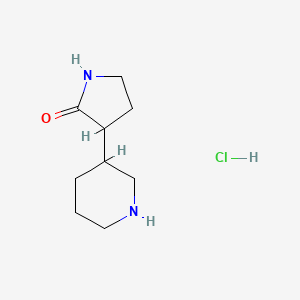
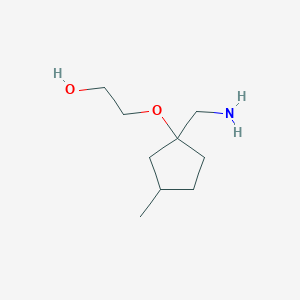
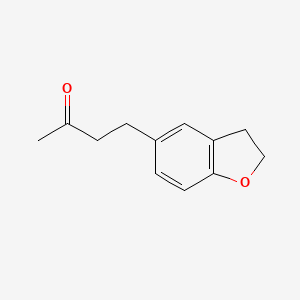
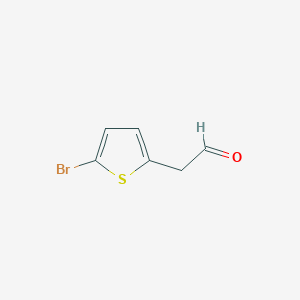
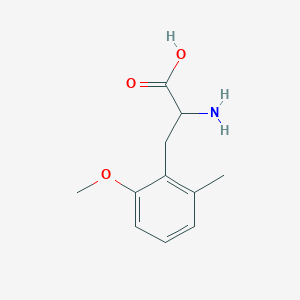
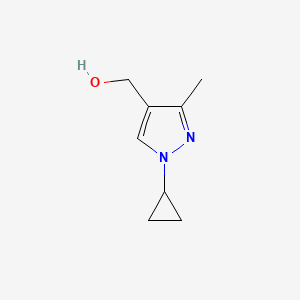
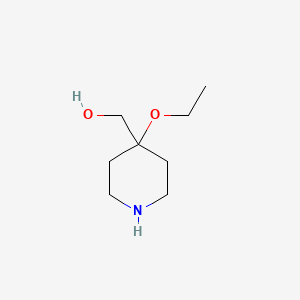
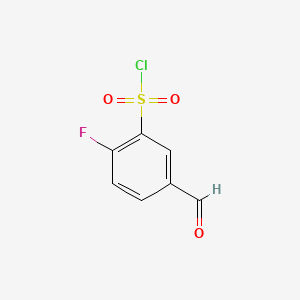
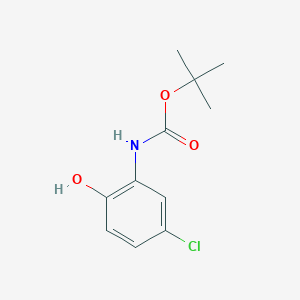
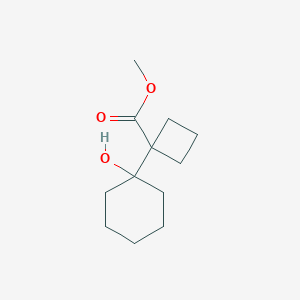
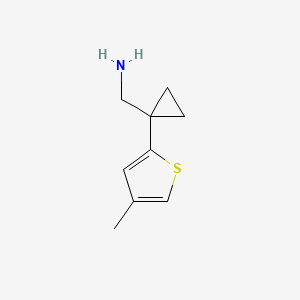
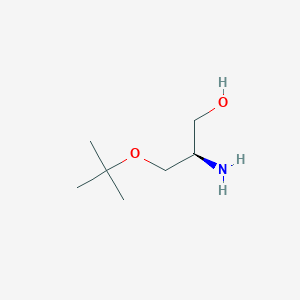
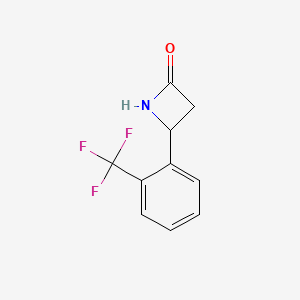
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B13616874.png)
